Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-fluorophenoxy)-
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Overview
Description
Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-fluorophenoxy)- is a complex organic compound characterized by the presence of benzene rings substituted with chlorophenyl, methylpropylthio, and fluorophenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-fluorophenoxy)- typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to introduce the desired substituents. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile
Thioether Formation: The thioether linkage is formed by reacting a thiol with an alkyl halide under basic conditions.
Ether Formation: The fluorophenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thioether linkage is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or other functional groups, leading to the formation of reduced derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation of the thioether linkage.
Reduced Aromatic Compounds: Formed through reduction of the aromatic rings or other functional groups.
Substituted Derivatives:
Scientific Research Applications
Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-fluorophenoxy)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its structural features may allow for the design of novel pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-fluorophenoxy)- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact mechanism may involve binding to active sites, inhibition of enzyme activity, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-chlorophenoxy)
- Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-bromophenoxy)
- Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-iodophenoxy)
Uniqueness
Benzene, 1-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)-3-(4-fluorophenoxy)- is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and biological activity. Compared to similar compounds with different halogen substituents, the fluorinated derivative may exhibit enhanced potency, selectivity, and metabolic stability.
Properties
CAS No. |
80843-62-5 |
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Molecular Formula |
C23H22ClFOS |
Molecular Weight |
400.9 g/mol |
IUPAC Name |
1-chloro-4-[1-[[3-(4-fluorophenoxy)phenyl]methylsulfanyl]-2-methylpropan-2-yl]benzene |
InChI |
InChI=1S/C23H22ClFOS/c1-23(2,18-6-8-19(24)9-7-18)16-27-15-17-4-3-5-22(14-17)26-21-12-10-20(25)11-13-21/h3-14H,15-16H2,1-2H3 |
InChI Key |
SVHFKIKKFSLHIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CSCC1=CC(=CC=C1)OC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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